(S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-propionamide (S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474063
InChI: InChI=1S/C13H16Cl2N2O/c1-8(16)13(18)17(11-3-4-11)7-9-6-10(14)2-5-12(9)15/h2,5-6,8,11H,3-4,7,16H2,1H3/t8-/m0/s1
SMILES: CC(C(=O)N(CC1=C(C=CC(=C1)Cl)Cl)C2CC2)N
Molecular Formula: C13H16Cl2N2O
Molecular Weight: 287.18 g/mol

(S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-propionamide

CAS No.:

Cat. No.: VC13474063

Molecular Formula: C13H16Cl2N2O

Molecular Weight: 287.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-propionamide -

Specification

Molecular Formula C13H16Cl2N2O
Molecular Weight 287.18 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-N-[(2,5-dichlorophenyl)methyl]propanamide
Standard InChI InChI=1S/C13H16Cl2N2O/c1-8(16)13(18)17(11-3-4-11)7-9-6-10(14)2-5-12(9)15/h2,5-6,8,11H,3-4,7,16H2,1H3/t8-/m0/s1
Standard InChI Key XBNBLYDUTXHWFL-QMMMGPOBSA-N
Isomeric SMILES C[C@@H](C(=O)N(CC1=C(C=CC(=C1)Cl)Cl)C2CC2)N
SMILES CC(C(=O)N(CC1=C(C=CC(=C1)Cl)Cl)C2CC2)N
Canonical SMILES CC(C(=O)N(CC1=C(C=CC(=C1)Cl)Cl)C2CC2)N

Introduction

(S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-propionamide is a synthetic compound with potential applications in medicinal chemistry and pharmaceutical research. It is characterized by a unique molecular structure that combines amino acids, cyclopropyl groups, and dichlorobenzyl moieties. This article explores its chemical properties, synthesis, and potential applications.

Structural Features

The molecular structure of (S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-propionamide includes:

  • A cyclopropyl group attached to the nitrogen atom.

  • A dichlorobenzyl moiety that provides hydrophobic and electron-withdrawing properties.

  • An amino acid-derived backbone contributing to its biochemical activity.

These features make it a promising candidate for drug design, particularly in targeting receptors or enzymes with specific stereochemical requirements.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: Amino acid derivatives and dichlorobenzyl chloride.

  • Reaction Steps:

    • Protection of the amino group.

    • Cyclization to introduce the cyclopropyl group.

    • Coupling with dichlorobenzyl chloride under basic conditions.

  • Purification: The product is purified using recrystallization or chromatography techniques.

This synthetic route ensures high stereochemical purity, which is critical for biological applications.

Applications and Research Potential

(S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-propionamide has been studied for various applications:

Analytical Data

The compound can be characterized using various analytical techniques:

TechniqueData Obtained
NMR SpectroscopyConfirms structural integrity and stereochemistry.
Mass Spectrometry (MS)Provides molecular weight confirmation (287.18 g/mol).
IR SpectroscopyIdentifies functional groups such as amides and aromatic rings.

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